molecular formula C16H27NO B5056013 4-(3,5-dimethylphenoxy)-N,N-diethyl-1-butanamine

4-(3,5-dimethylphenoxy)-N,N-diethyl-1-butanamine

Cat. No. B5056013
M. Wt: 249.39 g/mol
InChI Key: ROVIXWUTSJDRMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,5-dimethylphenoxy)-N,N-diethyl-1-butanamine, commonly known as DMPEA, is a chemical compound that belongs to the family of phenethylamines. It is a synthetic compound that has shown potential in various scientific research studies.

Mechanism of Action

DMPEA acts as a selective serotonin reuptake inhibitor (SSRI) and a serotonin-norepinephrine reuptake inhibitor (SNRI). It works by inhibiting the reuptake of serotonin and norepinephrine in the brain, leading to an increase in their levels. This results in an improvement in mood and a reduction in anxiety and depression.
Biochemical and Physiological Effects:
DMPEA has been shown to increase the levels of serotonin and norepinephrine in the brain. It also increases the levels of dopamine, which is a neurotransmitter that is associated with pleasure and reward. DMPEA has been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

DMPEA has several advantages as a research tool. It is easy to synthesize and purify, and it has shown potential as a therapeutic agent for various neurological disorders. However, there are also limitations to using DMPEA in lab experiments. Its effects on humans are not fully understood, and there is limited data on its safety and toxicity.

Future Directions

There are several future directions for the study of DMPEA. One potential direction is to study its effects on other neurotransmitters such as glutamate and GABA. Another direction is to study its potential as an analgesic and anti-inflammatory agent. Additionally, more research is needed to understand its safety and toxicity in humans.
Conclusion:
DMPEA is a synthetic compound that has shown potential in various scientific research studies. It acts as an SSRI and SNRI and has anxiolytic and antidepressant effects. DMPEA has several advantages as a research tool, but there are also limitations to its use. Further research is needed to fully understand its effects and potential as a therapeutic agent.

Synthesis Methods

DMPEA can be synthesized through a simple reaction between 3,5-dimethylphenol and diethylamine. The reaction is carried out in the presence of a catalyst such as hydrochloric acid. The resulting product is purified through various techniques such as recrystallization and column chromatography.

Scientific Research Applications

DMPEA has been used in various scientific research studies such as neuroscience, pharmacology, and medicinal chemistry. It has shown potential as a therapeutic agent for the treatment of various neurological disorders such as depression, anxiety, and Parkinson's disease. DMPEA has also been studied for its potential use as an analgesic and anti-inflammatory agent.

properties

IUPAC Name

4-(3,5-dimethylphenoxy)-N,N-diethylbutan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO/c1-5-17(6-2)9-7-8-10-18-16-12-14(3)11-15(4)13-16/h11-13H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVIXWUTSJDRMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCOC1=CC(=CC(=C1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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